molecular formula C12H18O B1666032 Amylmetacresol CAS No. 1300-94-3

Amylmetacresol

Cat. No. B1666032
CAS RN: 1300-94-3
M. Wt: 178.27 g/mol
InChI Key: CKGWFZQGEQJZIL-UHFFFAOYSA-N
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Description

Amylmetacresol (AMC) is an antiseptic used to treat infections of the mouth and throat . It is used as an active pharmaceutical ingredient in Strepsils, Cēpacol, Gorpils, Cofsils, and Lorsept throat lozenges, typically in combination with dichlorobenzyl alcohol, another antiseptic . The lozenges are used to treat sore throat and minor mouth and throat infections including pharyngitis and gingivitis .


Molecular Structure Analysis

AMC is a derivative of m-cresol, with a pentyl group attached to the sixth carbon atom . The molecular formula is C12H18O . The pure substance melts at 24 °C (75 °F), and boils between 137 and 139 °C (279 and 282 °F) at a pressure of 6.7 kilopascals (50 mmHg) .


Chemical Reactions Analysis

Amylmetacresol is an antibacterial and antiviral substance. It also blocks sodium channels in a manner similar to local anaesthetics . It has a Rideal-Walker coefficient of 250 . The substance is rapidly absorbed, oxidized to a carboxylic acid, glucuronidated, and quickly eliminated via the kidneys .


Physical And Chemical Properties Analysis

The molecular formula of Amylmetacresol is C12H18O, and its molecular weight is 178.27 . The pure substance melts at 24 °C (75 °F), and is soluble in water, ethanol, acetone, diethylether, and oil . It has a density of 1.0±0.1 g/cm3, a boiling point of 273.2±9.0 °C at 760 mmHg, and a flash point of 125.3±7.2 °C .

Scientific Research Applications

Application 1: Treatment of Pharyngitis

  • Methods of Application or Experimental Procedures : In a study, seven bacterial species associated with pharyngitis were exposed to an AMC/dichlorobenzyl alcohol lozenge dissolved in artificial saliva . The in vitro bactericidal activity was measured as a log reduction in colony-forming units (CFUs) .

  • Results or Outcomes : The study found that an AMC/dichlorobenzyl alcohol lozenge demonstrated a greater than 99.9% reduction in CFUs against all tested species within 10 minutes, which is consistent with the time a lozenge remains in the mouth . This suggests that patients with uncomplicated bacterial pharyngitis may benefit from the antibacterial action of antiseptic AMC/dichlorobenzyl alcohol lozenges .

Application 2: Treatment of Gingivitis

  • Summary of the Application : AMC is used in the treatment of gingivitis, a common form of gum disease that causes inflammation and redness in the gingiva, the part of the gum around the base of the teeth .
  • Methods of Application or Experimental Procedures : AMC is typically used in combination with dichlorobenzyl alcohol in lozenges. Patients with gingivitis can use these lozenges to help reduce the inflammation and discomfort associated with this condition .
  • Results or Outcomes : While specific results vary depending on the severity of the condition and the individual patient, the use of AMC has been shown to provide symptomatic relief for those suffering from gingivitis .

Application 3: Treatment of Orofacial Pain

  • Summary of the Application : AMC is used in combination with lidocaine and dichlorobenzyl alcohol to treat orofacial pain, which includes pain in the mouth, jaws, and face .
  • Methods of Application or Experimental Procedures : AMC is typically administered in the form of lozenges. The lozenge is dissolved slowly in the mouth to provide local relief from pain and discomfort .
  • Results or Outcomes : The combination of AMC, lidocaine, and dichlorobenzyl alcohol has been found to be effective in providing symptomatic relief from orofacial pain .

Application 4: Treatment of Canker Sores

  • Summary of the Application : AMC is used in combination with dichlorobenzyl alcohol for the symptomatic treatment of canker sores .
  • Methods of Application or Experimental Procedures : AMC is typically administered in the form of lozenges. The lozenge is dissolved slowly in the mouth to provide local relief from pain and discomfort .
  • Results or Outcomes : The combination of AMC and dichlorobenzyl alcohol has been found to be effective in providing symptomatic relief from canker sores .

Application 5: Treatment of Laryngitis

  • Summary of the Application : AMC is used in combination with dichlorobenzyl alcohol for the symptomatic treatment of laryngitis .
  • Methods of Application or Experimental Procedures : AMC is typically administered in the form of lozenges. The lozenge is dissolved slowly in the mouth to provide local relief from pain and discomfort .
  • Results or Outcomes : The combination of AMC and dichlorobenzyl alcohol has been found to be effective in providing symptomatic relief from laryngitis .

Safety And Hazards

Amylmetacresol is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

5-methyl-2-pentylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-3-4-5-6-11-8-7-10(2)9-12(11)13/h7-9,13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGWFZQGEQJZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C=C(C=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046791
Record name Amylmetacresol
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

not soluble
Record name Amylmetacresol
Source DrugBank
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

The mechanism of virucidal action is not fully elucidated, however it is suggested that denaturation of external protein spikes, a pH-induced rearrangement of the tertiary structure of attachment proteins, or a selective effect on viral lipid membranes/protein–lipid interaction is responsible for this action. Amylmetacresol is an antibacterial and antiviral agent, and blocks voltage-gated Na channels in a local anesthetic-like manner.
Record name Amylmetacresol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13908
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Product Name

Amylmetacresol

CAS RN

1300-94-3
Record name Amylmetacresol
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Record name Amylmetacresol [INN:BAN]
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Record name Amylmetacresol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13908
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Amylmetacresol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-pentyl-m-cresol
Source European Chemicals Agency (ECHA)
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Record name AMYLMETACRESOL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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